Pro-xylane

描述

Pro-xylane, also known as hydroxypropyl tetrahydropyrantriol, is a compound developed by L’Oréal Laboratories in 2006. It is derived from xylose, a natural sugar found in beech trees. This compound is renowned for its anti-aging properties, particularly its ability to promote collagen production and enhance skin hydration. It is widely used in skincare products to improve skin firmness, elasticity, and overall appearance .

准备方法

Pro-xylane is synthesized through a green chemistry process, which involves the use of renewable beech wood as the primary raw material. The synthesis process is limited to a fixed number of steps to reduce waste, and water is used as the solvent . The key steps in the synthesis include the condensation of xylose with acetylacetone, followed by a reduction reaction . The resulting product is a mixture of isomers, with the C-β-D-xylopyranoside-2-hydroxypropane isomer being the most bioactive .

化学反应分析

Pro-xylane undergoes various chemical reactions, including:

Condensation Reactions: The initial step in the synthesis involves the condensation of xylose with acetylacetone.

Reduction Reactions: Following condensation, the product undergoes a reduction reaction to form the final compound.

Epimerization Reactions: This compound can undergo epimerization, resulting in different isomeric forms.

Common reagents used in these reactions include xylose, acetylacetone, and reducing agents. The major products formed are different isomers of hydroxypropyl tetrahydropyrantriol .

科学研究应用

Pro-Xylane, also known as C-Xyloside, is a xylose derivative with anti-aging properties . It is often found in topical skin care products . Clinical studies have demonstrated this compound's ability to boost skin elasticity, minimize fine lines, and restore moisture, making it a popular choice for improving overall skin quality .

Skin Hydration and Extracellular Matrix Components

Hyaluronic Acid (HA) Stimulation: this compound can stimulate hyaluronic acid production, which is key for water retention in the skin . A 12-week clinical study involving 59 women with mild to moderate photodamage showed that a multi-modal facial serum containing this compound significantly improved stratum corneum hydration .

Improvement of Skin Quality: In the same study, the novel topical facial serum containing this compound improved skin hydration and overall skin quality in women with mild to moderate photodamage .

Clinical Studies and Results

Study Design: A 12-week, single-center clinical study was conducted on 59 women who had mild to moderate photodamage to evaluate the efficacy and tolerability of a multi-modal facial serum containing HA, this compound, purple rice extract, and dipotassium glycyrrhizate .

Significant Improvements: The study reported statistically significant improvements in facial skin attributes and stratum corneum hydration after 4, 8, and 12 weeks. There was also a significant increase in HA content in the skin after four weeks of treatment . PCR analysis showed a significant increase in hyaluronan synthase 2 and collagen type 1a1 after 12 weeks of application .

Tolerance: The serum showed excellent tolerability, with no increases in irritation parameters .

Effects on Menopausal Skin

Compensating Skin Care Complex: A study examined the benefits of a skincare complex containing 3% this compound on post-menopausal women . The complex also contained 1% hedione, and 5% each of hydrovance and hepes .

Improved Skin Aging Signs: The study demonstrated that regular use of a topical serum containing 3% this compound reduces visible signs of skin aging and improves the quantitative composition of sebum and epidermal lipids . It was observed that the serum significantly improves the quantitative composition of both sebum and epidermal lipids, with increased sterols and free fatty acids potentially enhancing the skin barrier function . Additionally, increased wax esters and glycerides may provide better skin protection through filmogen activity .

作用机制

Pro-xylane exerts its effects by penetrating deep into the skin’s layers and targeting the extracellular matrix. It stimulates the production of proteoglycans, glycosaminoglycans, and collagens, which are crucial for skin firmness and elasticity . By enhancing the extracellular matrix, this compound helps to improve skin structure, reduce wrinkles, and increase hydration .

相似化合物的比较

Pro-xylane is often compared with other anti-aging compounds such as retinol, bakuchiol, and lactic acid. Unlike retinol, which can cause dryness and sensitivity, this compound is known for its gentle and hydrating properties . It also differs from bakuchiol and lactic acid in its mechanism of action and molecular targets. Similar compounds include:

Retinol: Known for its ability to promote collagen production and reduce fine lines.

Bakuchiol: A plant-based alternative to retinol with similar anti-aging benefits.

Lactic Acid: An alpha hydroxy acid that exfoliates the skin and improves texture.

This compound stands out due to its unique ability to stimulate glycosaminoglycan production and its environmentally friendly synthesis process .

生物活性

Pro-Xylane, a sugar-protein hybrid derived from xylose, has garnered attention for its biological activity, particularly in cosmetic applications aimed at anti-aging and skin regeneration. Developed by L'Oréal, this compound is recognized for its ability to enhance the synthesis of glycosaminoglycans (GAGs), which play a crucial role in maintaining skin hydration, elasticity, and overall structural integrity.

This compound functions primarily by stimulating the production of GAGs in the dermis and epidermis. GAGs are essential components of the extracellular matrix (ECM) that help retain moisture and provide structural support to skin tissues. The mechanism involves:

- Induction of GAG Synthesis : this compound promotes the biosynthesis of key GAGs such as hyaluronic acid (HA) and chondroitin sulfate, contributing to improved skin hydration and elasticity.

- Enhancement of Cell Signaling : It interacts with cell membrane receptors like CD44, facilitating cellular responses that promote skin repair and regeneration.

- Stabilization of ECM : By increasing GAG levels, this compound helps stabilize the ECM, enhancing dermal-epidermal cohesion and reducing signs of aging.

In Vitro Studies

A study conducted using a 3D reconstructed skin model demonstrated that this compound significantly increased the expression of HA receptors on keratinocytes, leading to enhanced GAG synthesis and fibroblast proliferation .

Clinical Trials

A multicenter evaluator-blinded randomized study assessed the efficacy of a topical serum containing this compound in post-menopausal women. Key findings included:

- Improvement in Skin Elasticity : After 60 days of application, participants showed a marked improvement in skin elasticity and hydration levels compared to a control group.

- Reduction in Visible Aging Signs : The treatment resulted in a significant reduction in fine lines and wrinkles, with 85% of participants reporting satisfaction with their skin's appearance .

Comparative Table of Efficacy

| Study Type | Population | Treatment Duration | Key Outcomes |

|---|---|---|---|

| In Vitro | Keratinocytes | N/A | Increased GAG synthesis; enhanced CD44 expression |

| Clinical Trial | Post-menopausal women | 60 days | Improved elasticity; reduced fine lines; high satisfaction rate |

Case Study: Royal Hospital’s Use of this compound

In a clinical setting, Royal Hospital implemented a skincare regimen incorporating this compound for patients experiencing skin atrophy due to hormonal changes. The results indicated:

- Enhanced Recovery : Patients reported quicker recovery times for skin integrity post-treatment.

- Sustainable Practices : The hospital's approach not only addressed patient needs but also promoted sustainable practices through chemical recycling initiatives .

Additional Findings

Research highlighted that this compound also positively influences the synthesis of other ECM components, such as collagen, thereby providing a multifaceted approach to anti-aging treatments. The combination with other active ingredients like hedione and hydrovance further enhanced its efficacy in skincare formulations .

属性

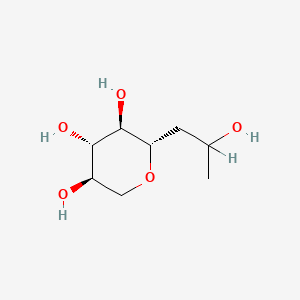

IUPAC Name |

(2S,3R,4S,5R)-2-(2-hydroxypropyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5-,6+,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGFZZYPPGQZFZ-QVAPDBTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(C(C(CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196004 | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439685-79-7 | |

| Record name | C-β-D-Xylopyranoside-2-hydroxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439685-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439685797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxypropyl tetrahydropyrantriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPROPYL TETRAHYDROPYRANTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3GMG1OT1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Pro-Xylane and its downstream effects on the skin?

A1: this compound, a C-glycoside derived from xylose [, ], acts as a biosynthesis activator of sulfated glycosaminoglycans (GAGs) [, ]. GAGs, including hyaluronic acid, are essential components of the extracellular matrix (ECM) that contribute to skin hydration, elasticity, and structural integrity. By promoting GAG synthesis, this compound aims to improve these skin properties and mitigate signs of aging.

Q2: How does this compound contribute to sustainable chemistry practices?

A3: this compound was developed with a focus on green chemistry principles [, ]. Its synthesis utilizes environmentally friendly aqueous media, minimizing the use of harmful solvents [, ]. This approach aligns with the "Made in Chimex" concept, which emphasizes sustainable manufacturing practices, as evidenced by the Eco-footprint tool developed by L'Oreal to assess the environmental impact of their processes [].

Q3: Are there any studies on the efficacy of this compound?

A4: While the provided abstracts mention that certain synthesized C-glycosides stimulated GAGs synthesis in vitro, specific details about these studies are not included []. Notably, this compound was identified as the most effective activator of GAG biosynthesis []. Further research, including in vivo studies and potentially clinical trials, would be valuable to fully elucidate its efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。